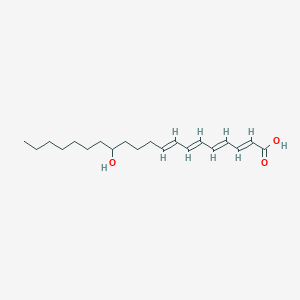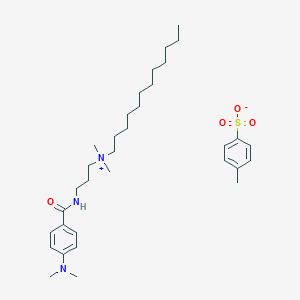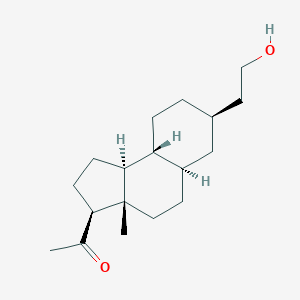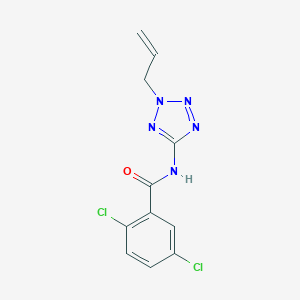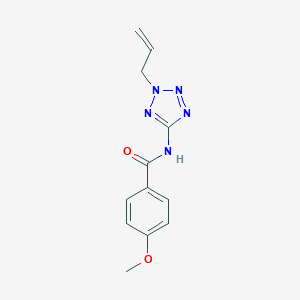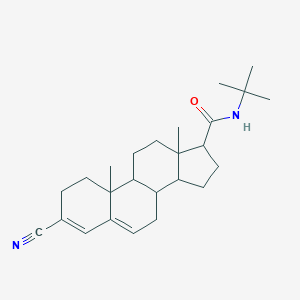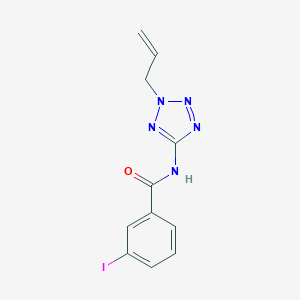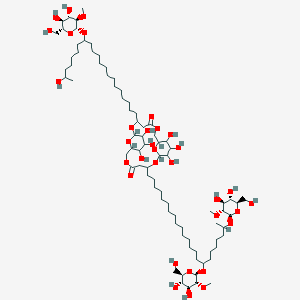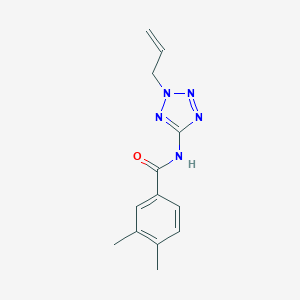
1-Aombc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Aombc, also known as 1-(4-Amino-3-methyl-phenyl)-2-oxo-pyrrolidine-3-carboxylic acid, is a synthetic compound that has gained significant attention in the scientific research community. It is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the degradation of incretin hormones. Incretin hormones play a crucial role in glucose homeostasis, and their degradation by DPP-4 results in impaired insulin secretion and glucose intolerance. Therefore, 1-Aombc has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes.
Mécanisme D'action
1-AombcAombc exerts its pharmacological effects by inhibiting the enzymatic activity of DPP-4. DPP-4 is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 results in increased levels of these hormones, which in turn leads to improved insulin secretion and glucose tolerance.
Effets Biochimiques Et Physiologiques
1-AombcAombc has been shown to have several biochemical and physiological effects. It increases insulin secretion and improves glucose tolerance by inhibiting DPP-4 and increasing the levels of incretin hormones. Additionally, it has been found to have beneficial effects on lipid metabolism, reducing plasma triglyceride and cholesterol levels. Furthermore, it has been shown to have anti-inflammatory effects, reducing the levels of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-AombcAombc in lab experiments is its potency and specificity for DPP-4 inhibition. Additionally, it has been extensively studied and characterized, making it a reliable tool compound for the study of incretin biology. However, one limitation is that its effects may be species-dependent, and therefore, caution should be exercised when extrapolating results from animal studies to humans.
Orientations Futures
There are several future directions for research on 1-AombcAombc. One area of interest is the development of more potent and selective DPP-4 inhibitors. Additionally, there is a need for further studies to elucidate the long-term safety and efficacy of 1-AombcAombc in humans. Furthermore, there is a growing interest in the use of combination therapies for the treatment of type 2 diabetes, and 1-AombcAombc may have potential as a component of such therapies. Finally, there is a need for further studies to understand the mechanisms underlying the beneficial effects of 1-AombcAombc on lipid metabolism and inflammation.
Méthodes De Synthèse
The synthesis of 1-AombcAombc involves a multistep process, starting from commercially available starting materials. The first step involves the synthesis of 4-Amino-3-methylphenylacetic acid, which is then converted to the corresponding amide using oxalyl chloride and dimethylformamide. The amide is then cyclized to form the pyrrolidine ring using trifluoroacetic acid, followed by oxidation using potassium permanganate to obtain the final product.
Applications De Recherche Scientifique
1-AombcAombc has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. It has been shown to improve glucose tolerance and increase insulin secretion in animal models of diabetes. Additionally, it has been found to have beneficial effects on lipid metabolism, reducing plasma triglyceride and cholesterol levels. Furthermore, 1-AombcAombc has been studied for its potential use as a tool compound in the study of incretin biology and the role of DPP-4 in glucose homeostasis.
Propriétés
Numéro CAS |
141979-80-8 |
|---|---|
Nom du produit |
1-Aombc |
Formule moléculaire |
C20H25ClN2O2 |
Poids moléculaire |
360.9 g/mol |
Nom IUPAC |
(1R,9S)-3-(1-azabicyclo[2.2.2]octan-3-yl)-4-chloro-8-oxatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-6-carboxamide |
InChI |
InChI=1S/C20H25ClN2O2/c21-16-9-14(20(22)24)19-17(12-2-1-3-13(8-12)25-19)18(16)15-10-23-6-4-11(15)5-7-23/h9,11-13,15H,1-8,10H2,(H2,22,24)/t12-,13+,15?/m1/s1 |
Clé InChI |
YPNHVPTXMYZJQO-NEJHNUGDSA-N |
SMILES isomérique |
C1C[C@@H]2C[C@H](C1)OC3=C2C(=C(C=C3C(=O)N)Cl)C4CN5CCC4CC5 |
SMILES |
C1CC2CC(C1)OC3=C2C(=C(C=C3C(=O)N)Cl)C4CN5CCC4CC5 |
SMILES canonique |
C1CC2CC(C1)OC3=C2C(=C(C=C3C(=O)N)Cl)C4CN5CCC4CC5 |
Synonymes |
1-AOMBC N-(1-azabicyclo(2.2.2)octan-3-yl)-8-chloro-2,6-methano-3,4,5,6-tetrahydro-2H-1-benzoxocin-10-carboxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



